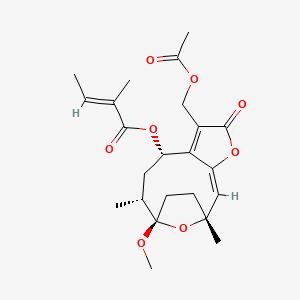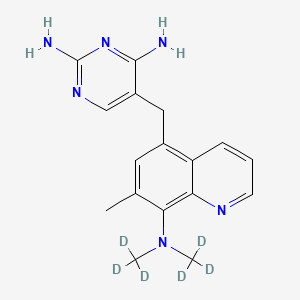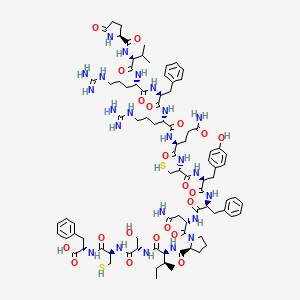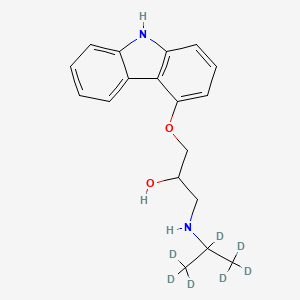
Vernolide-B
Vue d'ensemble
Description
Vernolide-B is a sesquiterpene lactone that can be isolated from Vernonia cinerea . It has been found to exhibit cytotoxicity, with ED50s of 3.78, 5.88, 6.42 μg/mL for KB, NCI-661, and HeLa cells respectively .
Synthesis Analysis
The synthesis of Vernolide-B involves bioassay-directed fractionation of an ethanolic extract of stems of Vernonia cinerea . The structures of Vernolide-A and Vernolide-B were elucidated on the basis of spectroscopic analysis . The activity of Vernolide-A and Vernodaline is hypothesized to be due to thiol reactivity through the α-methylene-γ-lactone group of sesquiterpene lactones .Molecular Structure Analysis
The molecular formula of Vernolide-B is C23H30O8 . The structure was elucidated using H–H correlation spectroscopy (COSY), 13C–1H heteronuclear multiple quantum coherence (HMQC), and 13C–1H heteronuclear multiple bond coherence (HMBC) experiments .Physical And Chemical Properties Analysis
Vernolide-B has a molecular weight of 434.48 and a density of 1.2±0.1 g/cm3 . Its boiling point is 568.4±50.0 °C at 760 mmHg .Applications De Recherche Scientifique
Cytotoxicity
Vernolide-B has shown cytotoxicity against human KB, DLD-1, NCI-661, and Hela tumor cell lines . This suggests that Vernolide-B could potentially be used in the treatment of these types of cancers.
Anti-Inflammatory Properties
Vernolide-B is a sesquiterpene lactone found in Vernonia cinerea, a plant known for its anti-inflammatory properties . While specific studies on Vernolide-B’s anti-inflammatory properties are not mentioned, it’s possible that it contributes to the overall anti-inflammatory effects of the plant.
Antiprotozoal Activity
Vernonia cinerea, the plant from which Vernolide-B is derived, has been reported to exhibit antiprotozoal activity . This suggests that Vernolide-B may also possess antiprotozoal properties.
Antidiabetic Activity
Vernonia cinerea has been reported to exhibit antidiabetic activity . Given that Vernolide-B is a compound found in this plant, it’s possible that it may contribute to these antidiabetic effects.
Antimicrobial Activity
Vernonia cinerea has been reported to exhibit antimicrobial activity . As a compound found in this plant, Vernolide-B may also possess antimicrobial properties.
Mécanisme D'action
Target of Action
Vernolide-B, a sesquiterpene lactone isolated from Vernonia cinerea , has been found to exhibit cytotoxicity against human KB, NCI-661, and HeLa tumor cell lines . .
Mode of Action
This can lead to the modification of protein function and subsequent cellular effects .
Biochemical Pathways
Sesquiterpene lactones, including vernolide-b, are often associated with anti-inflammatory and anti-cancer effects, suggesting they may impact pathways related to inflammation and cell proliferation .
Result of Action
Vernolide-B has been reported to exhibit cytotoxic effects against certain human tumor cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules could potentially impact the activity and stability of vernolide-b, as is the case with many bioactive compounds .
Propriétés
IUPAC Name |
[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O8/c1-7-13(2)20(25)29-17-10-14(3)23(27-6)9-8-22(5,31-23)11-18-19(17)16(21(26)30-18)12-28-15(4)24/h7,11,14,17H,8-10,12H2,1-6H3/b13-7+,18-11+/t14-,17+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBBPLMBWXKCDP-RRPNGBMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vernolide B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the cytotoxic activity of vernolide-B against human tumor cell lines?
A1: Vernolide-B exhibited marginal cytotoxicity against the human tumor cell lines KB, NCI-661, and Hela. The ED50 values were determined as 3.78 µg/mL, 6.42 µg/mL, and 5.88 µg/mL for KB, Hela, and NCI-661, respectively []. This indicates that a higher concentration of vernolide-B is needed to achieve 50% growth inhibition compared to vernolide-A, which demonstrated potent cytotoxicity against the same cell lines.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






